molecular formula C12H14Cl3O4P B1595884 2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate CAS No. 2701-86-2

2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate

Cat. No. B1595884
CAS RN: 2701-86-2
M. Wt: 359.6 g/mol
InChI Key: SRZOWOUWGAIUTI-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate (CDP) is an organophosphorus compound used in scientific research applications. It is a colorless liquid that is slightly soluble in water and is used as a chelating agent, as a reagent in organic synthesis and as a laboratory reagent. CDP is also used in the preparation of organophosphate compounds, which are used in various industrial and agricultural applications.

Scientific Research Applications

Toxicity Studies

  • Toxicity in Birds : A study measured the acute oral toxicity of 2-chloro-1-(2,4-dichlorophenyl)vinyl diethyl phosphate, commonly known as chlorfenvinphos, in pigeons, pheasants, and quails. The compound was found to be particularly toxic to pigeons. It also showed differential inhibition of some brain iso-esterases in pigeons but not in pheasants or quails (Bunyan, Jennings, & Jones, 1971).

Environmental Impact Studies

  • Residue in Cattle Tissues : Research investigated the accumulation of residues in the body tissues of cattle sprayed with Shell Compound 4072 (a form of 2-chloro-1-(2,4-dichlorophenyl) vinyl diethyl phosphate). The study found low residues in the tissues, predominantly in the fat, which were eliminated within 28 days or less (Ivey et al., 1966).

Pharmacological and Biochemical Research

  • Effects on Antioxidants in Rats : A study conducted on rats revealed that chlorfenvinphos induced stimulation of enzymatic and nonenzymatic antioxidant systems and lipid peroxidation in erythrocytes and serum (Lukaszewicz-Hussain & Moniuszko-Jakoniuk, 2003).
  • Membrane Permeability in Plants : Another study focused on the response of plant cell membranes to vinyl organophosphorus insecticides, including chlorfenvinphos. It was found that chlorfenvinphos increased the leakage of cell contents from the tissues of pea, corn, and beet, indicating an alteration in membrane structure (Lee & Wilkinson, 1973).

Neurological Studies

  • Cholinergic Activation in Rats : Chlorfenvinphos was shown to cause central cholinergic activation in rats, indicated by changes in electroencephalogram (EEG) and electromyogram (EMG) patterns, along with significant decreases in cholinesterase (ChE) activity in the brain and red blood cells (Osumi, Fujiwara, Oishi, & Takaori, 1975).

Agricultural Applications

  • Insect Control in Cattle : Research on the use of General Chemical 4072 (similar in composition to 2-chloro-1-(2,4-dichlorophenyl) vinyl diethyl phosphate) sprayed on cattle showed rapid absorption and elimination of the insecticide or its products, with urinary excretion accounting for a significant portion of the applied doses (Chamberlian & Hopkins, 1962).

properties

IUPAC Name

[2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZOWOUWGAIUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041402
Record name 2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate

CAS RN

2701-86-2
Record name Phosphoric acid, 2-chloro-1-(2,5-dichlorophenyl)ethenyl diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2701-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AI 3-24968
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002701862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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